N'-[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]benzohydrazide
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Overview
Description
N’-[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]benzohydrazide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a benzohydrazide core with a fluorobenzyl group and a phenylmethylidene moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]benzohydrazide typically involves the condensation of 4-fluorobenzyl alcohol with 4-hydroxybenzaldehyde to form 4-[(4-fluorobenzyl)oxy]benzaldehyde. This intermediate is then reacted with benzohydrazide under acidic or basic conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorobenzyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
N’-[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N’-[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Chloro-6-fluorobenzyl)oxy]-N’-((E)-{4-methoxy-3-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]phenyl}methylidene)benzohydrazide
- 4-[(4-Methylbenzyl)oxy]-N’-{(E)-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}benzohydrazide
- 4-[(3-Fluorobenzyl)oxy]-2-methoxy-N’-[(E)-1-methyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)ethylidene]benzohydrazide
Uniqueness
N’-[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]benzohydrazide stands out due to its specific structural features, such as the presence of a fluorobenzyl group and a phenylmethylidene moiety. These unique characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C21H17FN2O2 |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-[(E)-[4-[(4-fluorophenyl)methoxy]phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C21H17FN2O2/c22-19-10-6-17(7-11-19)15-26-20-12-8-16(9-13-20)14-23-24-21(25)18-4-2-1-3-5-18/h1-14H,15H2,(H,24,25)/b23-14+ |
InChI Key |
FTSFVKXASCHXRC-OEAKJJBVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)F |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)F |
solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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